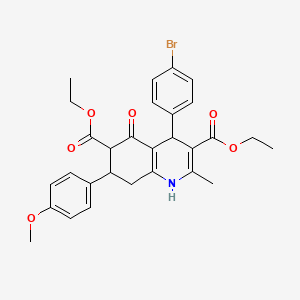![molecular formula C25H23F3N4O4S B11634839 (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634839.png)
(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one ist ein komplexes organisches Molekül mit einer Vielzahl von funktionellen Gruppen, darunter Ether-, Imin- und Trifluormethylgruppen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorprodukten. Ein gängiger Syntheseweg könnte Folgendes umfassen:
Bildung des Benzyliden-Zwischenprodukts: Dieser Schritt beinhaltet die Kondensation von 3-Ethoxy-4-hydroxybenzaldehyd mit 2-(2,6-Dimethylphenoxy)ethanol unter sauren Bedingungen, um das Benzyliden-Zwischenprodukt zu bilden.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung mit Thioharnstoff und Trifluoressigsäure, um den Thiadiazolo[3,2-a]pyrimidinon-Kern zu bilden.
Endgültige Funktionalisierung:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren zur besseren Steuerung der Reaktionsbedingungen und die Verwendung von Hochdurchsatz-Screenings zur Identifizierung der effizientesten Katalysatoren und Lösungsmittel umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and substitution reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The industrial production methods focus on minimizing waste and energy consumption while maximizing the yield and quality of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Phenoxy- und Ethoxygruppen.
Reduktion: Reduktionsreaktionen können auf die Imingruppe abzielen und diese in ein Amin umwandeln.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Bromierung werden häufig eingesetzt.
Hauptprodukte
Oxidation: Produkte können Chinone oder Carbonsäuren sein.
Reduktion: Das Hauptprodukt wäre das entsprechende Amin.
Substitution: Produkte würden Nitro- oder halogenierte Derivate umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzym-Interaktionen dienen, insbesondere derer, die Imin- oder Etherfunktionalitäten betreffen. Sie könnte auch bei der Entwicklung neuer biochemischer Assays verwendet werden.
Medizin
Medizinisch gesehen deutet die Struktur der Verbindung auf ein mögliches Pharmakophor für die Entwicklung neuer Medikamente hin. Seine Trifluormethylgruppe ist dafür bekannt, die metabolische Stabilität und Bioverfügbarkeit zu verbessern, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Industrie
In der Industrie könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Imingruppe kann reversible kovalente Bindungen mit nukleophilen Stellen an Proteinen eingehen und so möglicherweise die Enzymaktivität hemmen. Die Trifluormethylgruppe kann die Bindungsaffinität zu hydrophoben Taschen in Proteinen erhöhen und so die Wirksamkeit der Verbindung steigern.
Wirkmechanismus
The mechanism of action of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(methyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Einzigartigkeit
Die einzigartige Kombination von funktionellen Gruppen in (6Z)-6-{4-[2-(2,6-Dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one sorgt für besondere chemische und biologische Eigenschaften. Das Vorhandensein der Trifluormethylgruppe insbesondere unterscheidet sie von ähnlichen Verbindungen und bietet verbesserte metabolische Stabilität und Bindungsaffinität.
Diese detaillierte Übersicht beleuchtet die Synthese, Reaktivität, Anwendungen und einzigartigen Merkmale der Verbindung und vermittelt ein umfassendes Verständnis ihres Potenzials in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C25H23F3N4O4S |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23F3N4O4S/c1-4-34-19-13-16(8-9-18(19)35-10-11-36-20-14(2)6-5-7-15(20)3)12-17-21(29)32-24(30-22(17)33)37-23(31-32)25(26,27)28/h5-9,12-13,29H,4,10-11H2,1-3H3/b17-12-,29-21? |
InChI-Schlüssel |
FYODFXHWUJHQLL-MXASFQSJSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=C(C=CC=C4C)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=C(C=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11634760.png)
![{(2E)-2-[(2E)-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11634767.png)



![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634790.png)
![N'-{3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide](/img/structure/B11634794.png)
![N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11634801.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634802.png)

![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11634812.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11634813.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634815.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634824.png)
